(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol
Description
Properties
IUPAC Name |
[1-[(2-ethoxyphenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-17-12-6-4-3-5-10(12)7-15-8-11(9-16)13-14-15/h3-6,8,16H,2,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOWWTUQQZTKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol is a compound belonging to the triazole class, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring which is critical for its biological interactions.
The biological activity of triazole derivatives often stems from their ability to interact with various biological targets. For this compound, the following mechanisms have been identified:
- Antimicrobial Activity : Triazoles are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes.
- Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through various pathways including the inhibition of tubulin polymerization and modulation of cell cycle regulators.
Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound exhibited significant antimicrobial activity against both bacterial and fungal strains, indicating its potential as an antimicrobial agent.
Antioxidant Activity
The antioxidant potential was assessed using the DPPH radical scavenging assay. The results indicated that this compound demonstrated a dose-dependent scavenging effect:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
These findings suggest that the compound possesses notable antioxidant properties.
Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) were conducted to evaluate the cytotoxic effects of the compound. The results are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
The compound showed promising anticancer activity with relatively low IC50 values, indicating effective growth inhibition of these cancer cells.
Case Studies
Recent studies have explored the application of triazole derivatives in clinical settings. For instance:
- Case Study on Antifungal Treatment : A clinical trial involving patients with resistant fungal infections demonstrated that a triazole derivative similar to this compound improved treatment outcomes compared to traditional antifungal therapies.
- Case Study on Cancer Therapy : Research involving combination therapies incorporating triazole derivatives has shown enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect when used alongside conventional chemotherapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Lipophilicity : The trifluoromethylbenzyl derivative exhibits higher lipophilicity (logP ~2.5 estimated), which may improve blood-brain barrier penetration compared to the target compound’s ethoxybenzyl group (logP ~1.8).
- Solubility : The hydroxymethyl (-CH₂OH) group in all analogs contributes to aqueous solubility, but the 2-ethoxybenzyl group may reduce crystallinity compared to simpler alkyl substituents (e.g., ethyl in ).
Crystallographic and Structural Data
These studies highlight the planar triazole ring and hydrogen-bonding interactions involving the hydroxymethyl group.
Preparation Methods
General Synthetic Strategy Overview
The preparation of (1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol typically follows these key steps:
- Synthesis of the substituted benzyl azide intermediate from 2-ethoxybenzyl derivatives.
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne bearing a formyl or ester group to form the triazole core.
- Post-cycloaddition modifications to introduce the methanol group at the 4-position of the triazole ring.
This approach is supported by literature on related substituted benzyl-1,2,3-triazole-4-carboxylates and acids, which serve as key intermediates for further functionalization.
Preparation of 2-Ethoxybenzyl Azide Intermediate
The initial stage involves converting 2-ethoxybenzyl alcohol to the corresponding benzyl bromide, followed by substitution with sodium azide to yield the benzyl azide:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The benzyl azide reacts with an alkyne derivative such as ethyl propiolate to form the 1,4-disubstituted 1,2,3-triazole ring:
Hydrolysis to 1-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid
The ester is hydrolyzed under basic conditions to the corresponding acid:
Reduction or Functional Group Transformation to Methanol
The final step involves converting the carboxylic acid or related intermediate into the methanol substituent at the 4-position of the triazole ring. While direct literature on this exact transformation for this compound is limited, analogous methods include:
- Reduction of carboxylic acid derivatives to primary alcohols using reducing agents such as borane (BH3), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
- Alternatively, synthesis of (1H-1,2,3-triazol-4-yl)methanol derivatives has been reported by reacting triazole with formaldehyde under controlled conditions.
Representative Preparation Method for this compound
Based on related synthetic routes and research findings, a plausible detailed preparation method is:
Supporting Research Findings and Notes
- The CuAAC reaction is highly regioselective and efficient for synthesizing 1,4-disubstituted 1,2,3-triazoles, making it the method of choice for constructing the triazole ring with benzyl substitution.
- Hydrolysis of esters to acids under basic conditions is well-established and provides intermediates for further functionalization.
- Reduction of triazole carboxylic acids to primary alcohols is feasible but requires careful control to avoid ring reduction or decomposition; borane reagents are often preferred for selectivity.
- Alternative synthetic routes may involve direct alkylation of 1H-1,2,3-triazol-4-ylmethanol with 2-ethoxybenzyl halides, but this is less common and may suffer from regioselectivity issues.
- The preparation of (1H-1,2,4-triazol-1-yl)methanol and its analogs has been documented with high yields using formaldehyde and triazole under mild conditions, suggesting a possible analogous approach for 1,2,3-triazole derivatives.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Product | Reaction Type | Key Reagents | Conditions | Typical Yield |
|---|---|---|---|---|---|
| 1 | 2-Ethoxybenzyl bromide | Bromination | PBr3 | 0–5 °C, anhydrous | >80% |
| 2 | 2-Ethoxybenzyl azide | Azide substitution | NaN3, DMF | 50 °C, 4 h | >85% |
| 3 | Ethyl 1-(2-ethoxybenzyl)-1,2,3-triazole-4-carboxylate | CuAAC | CuSO4·5H2O, sodium ascorbate | rt, 8 h | 70–90% |
| 4 | 1-(2-Ethoxybenzyl)-1,2,3-triazole-4-carboxylic acid | Ester hydrolysis | NaOH (4 N) | rt or mild heat | 70–85% |
| 5 | This compound | Reduction | LiAlH4 or BH3·THF | 0 °C to rt, inert | Variable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
